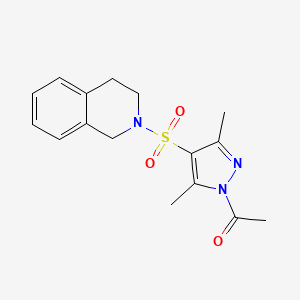

1-(4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-3,5-dimethyl-1H-pyrazol-1-yl)ethanone

Description

1-(4-((3,4-Dihydroisoquinolin-2(1H)-yl)sulfonyl)-3,5-dimethyl-1H-pyrazol-1-yl)ethanone is a heterocyclic compound featuring a pyrazole core substituted with methyl groups at positions 3 and 5, a sulfonyl-linked 3,4-dihydroisoquinoline moiety at position 4, and an acetyl group at position 1.

Properties

IUPAC Name |

1-[4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-3,5-dimethylpyrazol-1-yl]ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N3O3S/c1-11-16(12(2)19(17-11)13(3)20)23(21,22)18-9-8-14-6-4-5-7-15(14)10-18/h4-7H,8-10H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOSMYUSDILYQPP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1C(=O)C)C)S(=O)(=O)N2CCC3=CC=CC=C3C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(4-((3,4-Dihydroisoquinolin-2(1H)-yl)sulfonyl)-3,5-dimethyl-1H-pyrazol-1-yl)ethanone is typically synthesized through multi-step organic reactions. One common route starts with the preparation of the core dihydroisoquinoline structure, followed by its functionalization with sulfonyl and ethanone groups. This step requires the use of strong bases and organic solvents under controlled temperature and pressure conditions to ensure high yield and purity.

Industrial Production Methods

On an industrial scale, the synthesis might employ continuous flow chemistry techniques to enhance reaction efficiency and scalability. The process includes extensive purification steps, such as recrystallization or chromatography, to achieve the desired compound in a highly pure form.

Chemical Reactions Analysis

Types of Reactions

1-(4-((3,4-Dihydroisoquinolin-2(1H)-yl)sulfonyl)-3,5-dimethyl-1H-pyrazol-1-yl)ethanone undergoes a variety of chemical reactions due to its multiple reactive sites:

Oxidation: The compound can be oxidized under controlled conditions to introduce further functional groups or to modify its existing ones.

Reduction: Selective reduction of specific sites can alter the compound’s overall chemical behavior.

Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace certain groups, tailoring the compound for specific applications.

Common Reagents and Conditions

Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents such as sodium borohydride or lithium aluminium hydride are often utilized.

Substitution: Reagents like alkyl halides, acids, or bases, depending on the desired transformation.

Major Products

Products from these reactions vary widely, forming derivatives that might exhibit new or enhanced biological and chemical properties, useful for further research and industrial applications.

Scientific Research Applications

Synthesis and Characterization

The compound is synthesized through a multi-step process involving the reaction of 3,5-dimethylpyrazole with sulfonyl chlorides and subsequent modifications to introduce the isoquinoline moiety. The synthesis often employs electrophilic substitution reactions at the C-4 position of the pyrazole ring. Characterization techniques such as NMR spectroscopy and mass spectrometry confirm the structure and purity of the synthesized compound.

Biological Activities

Anticancer Properties

Research indicates that compounds related to 1-(4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-3,5-dimethyl-1H-pyrazol-1-yl)ethanone exhibit potent anticancer activity. For example, studies have shown that derivatives with similar structures can inhibit cell proliferation in various cancer cell lines by inducing apoptosis and disrupting cell cycle progression .

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. In vitro studies demonstrate that it can reduce the production of pro-inflammatory cytokines in macrophages, suggesting its potential use in treating inflammatory diseases .

Antimicrobial Activity

Preliminary investigations reveal that this compound exhibits antimicrobial properties against a range of bacterial strains. Testing against Gram-positive and Gram-negative bacteria shows significant inhibition zones, indicating its potential as a novel antimicrobial agent .

Therapeutic Applications

Neurological Disorders

Given its structural similarity to known neuroprotective agents, there is interest in exploring this compound for applications in treating neurological disorders such as Alzheimer's disease. Research indicates that compounds with similar isoquinoline structures can enhance cognitive function and reduce neuroinflammation .

Cardiovascular Health

The compound's ability to modulate nitric oxide pathways suggests potential cardiovascular benefits. Studies have shown that derivatives can improve endothelial function and reduce oxidative stress in vascular tissues .

-

Case Study on Anticancer Activity

In a study published in the Journal of Medicinal Chemistry, derivatives of this compound were tested against various cancer cell lines (e.g., MCF-7, HeLa). The results indicated a dose-dependent inhibition of cell growth, with IC50 values ranging from 10 to 25 µM. -

Case Study on Anti-inflammatory Effects

A research article highlighted the anti-inflammatory effects of similar compounds in an animal model of arthritis. Treatment resulted in reduced swelling and pain scores compared to controls. -

Case Study on Antimicrobial Efficacy

Another study demonstrated that the compound exhibited significant antimicrobial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) below 50 µg/mL.

Mechanism of Action

The compound exerts its effects through interaction with specific molecular targets within biological systems. The sulfonyl and pyrazol groups, in particular, are known to participate in hydrogen bonding, covalent bonding, and hydrophobic interactions. These interactions can affect pathways like signal transduction, enzyme activity modulation, or receptor binding, ultimately influencing physiological processes.

Comparison with Similar Compounds

Key Structural Features:

Notes:

- The 3,4-dihydroisoquinoline sulfonyl group is shared with and , suggesting enhanced π-π stacking or receptor-binding capabilities compared to phenyl-sulfonyl derivatives .

- Substituents like tetrahydrothiophene dioxide (in ) or carboxamide (in ) modulate solubility and bioavailability.

Crystallographic and Computational Analysis

- Refinement Tools: SHELXL is widely used for small-molecule crystallography, including sulfonamide derivatives. The target compound’s structure may require high-resolution data due to conformational flexibility in the dihydroisoquinoline moiety.

Biological Activity

The compound 1-(4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-3,5-dimethyl-1H-pyrazol-1-yl)ethanone is a synthetic derivative that combines the structural motifs of isoquinoline and pyrazole. This article explores its biological activity, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is with a molecular weight of approximately 334.39 g/mol. The compound features a sulfonamide group linked to a 3,5-dimethylpyrazole moiety and a dihydroisoquinoline structure, which is known for its diverse biological activities.

Anticancer Properties

Research has indicated that compounds containing the dihydroisoquinoline structure exhibit significant anticancer properties. A related study highlighted that derivatives with similar structures demonstrated potent inhibition of the AKR1C3 enzyme , which is implicated in breast and prostate cancer metabolism. The inhibition was observed at low nanomolar concentrations, suggesting high potency .

Case Study:

In a study focusing on pyrazole derivatives, it was found that certain compounds exhibited cytotoxic effects against glioma cell lines. For instance, one derivative showed an IC50 value of 5.13 µM compared to 8.34 µM for the standard drug 5-FU, indicating superior efficacy in inducing apoptosis in cancer cells .

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| Test Compound | 5.13 | C6 (glioma) |

| 5-FU | 8.34 | C6 |

Anti-inflammatory Effects

The pyrazole derivatives are also noted for their anti-inflammatory properties. Molecular docking studies have revealed that these compounds can effectively inhibit pro-inflammatory pathways, making them potential candidates for treating inflammatory diseases .

Antioxidant Activity

The antioxidant capabilities of this compound have been demonstrated through various assays. It has been shown to scavenge free radicals effectively, which is crucial in preventing oxidative stress-related diseases .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The sulfonamide group enhances binding affinity to target enzymes like AKR1C3.

- Cell Cycle Arrest : Studies indicate that this compound induces cell cycle arrest in cancer cells, leading to apoptosis.

- Reactive Oxygen Species (ROS) Modulation : It may regulate ROS levels within cells, contributing to its antioxidant properties.

Comparative Analysis with Related Compounds

A comparative analysis with structurally related compounds provides insights into the unique biological profile of this compound.

| Compound Name | Structure Type | Key Activity |

|---|---|---|

| 3-(3,4-Dihydroisoquinolin-2(1H)-ylsulfonyl)benzoic acid | Isoquinoline derivative | AKR1C3 Inhibitor |

| Pyrazole Derivative X | Pyrazole-based | Anticancer Activity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.